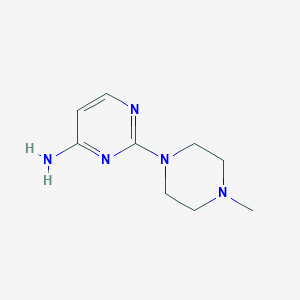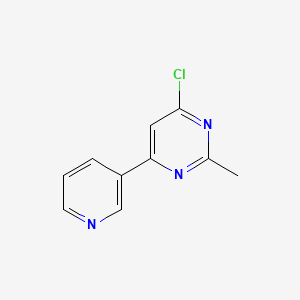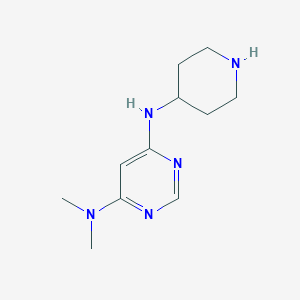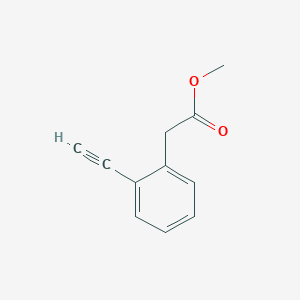
4-Chloro-2-cyclopropyl-6-ethylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-ethylpyrimidine, also known as CCEP, is an organic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. CCEP is a versatile compound that can be used in a variety of ways, and its potential uses are still being explored.
Scientific Research Applications
Antiviral Activity
4-Chloro-2-cyclopropyl-6-ethylpyrimidine derivatives have shown potential in antiviral activity, particularly against retroviruses. A study demonstrated that certain 5-substituted 2,4-diaminopyrimidine derivatives, structurally related to this compound, markedly inhibited retrovirus replication in cell culture. These compounds, however, showed minimal activity against DNA viruses like herpes simplex virus and cytomegalovirus (Hocková et al., 2003).
Antimalarial Properties
Pyrimethamine, an analog of this compound, has demonstrated antimalarial activities. Modifications to the pyrimethamine structure, particularly at the 6-ethyl substituent, have been explored to enhance antimalarial properties. Some of these derivatives displayed activities comparable to pyrimethamine against Plasmodium berghei in mice (Ress et al., 1976).
Antimicrobial Applications
Derivatives of this compound have been investigated for their antimicrobial properties. A study synthesized certain derivatives and tested their in vitro antimicrobial activity against pathogenic micro-organisms, finding some of these compounds to be active (El-kerdawy et al., 1990).
Electrochemical Synthesis Applications
In the field of electrochemical synthesis, 4-amino-6-chloro-pyrimidines, structurally related to this compound, have been utilized to prepare novel 4-amino-6-arylpyrimidines. This process employs a sacrificial iron anode and a nickel(II) catalyst, demonstrating a method for creating novel compounds under mild conditions (Sengmany et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
This compound, or its metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), inhibits HST . In vitro assays showed that HST was strongly inhibited by DMC and weakly by this compound .
Biochemical Pathways
The compound affects the plastoquinone biosynthesis pathway . By inhibiting HST, it disrupts the formation of plastoquinone, leading to significant accumulation of homogentisate and a reduction in the level of plastoquinone .
Pharmacokinetics
The compound’s molecular weight is182.65 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The inhibition of HST by this compound or DMC leads to bleaching symptoms in plants . This is similar to the effects caused by existing carotenoid biosynthesis inhibitors .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-cyclopropyl-6-ethylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The exact nature of these interactions can vary depending on the specific biochemical context and the presence of other interacting molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of these targets. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, as well as long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFRGLAFWRANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




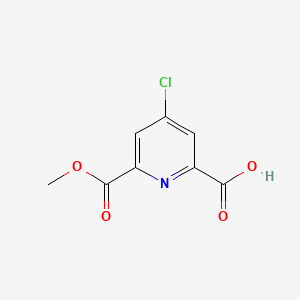

![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
